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Abstract

SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of
Transcription 3 (STAT3), a protein frequently implicated in tumorigenesis. As a Proteolysis
Targeting Chimera (PROTAC), SD-36 facilitates the ubiquitination and subsequent proteasomal
degradation of STAT3. This document provides detailed application notes and protocols for
evaluating the in vivo efficacy of SD-36 in xenograft models of acute myeloid leukemia (AML)
and anaplastic large-cell ymphoma (ALCL), based on preclinical studies. The provided data
and methodologies are intended to serve as a comprehensive resource for researchers
investigating STAT3-targeted therapies.

Introduction

STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell
proliferation, survival, and immune evasion. The development of SD-36, a selective STAT3
degrader, represents a promising therapeutic strategy. SD-36 is composed of a ligand that
binds to STAT3, a linker, and a ligand for the Cereblon E3 ubiquitin ligase. This tripartite
structure enables the recruitment of the E3 ligase to STAT3, leading to its degradation. In vivo
studies have demonstrated that SD-36 can achieve complete and sustained tumor regression
in xenograft models at well-tolerated doses.[1][2][3][4] This document outlines the protocols for
replicating these key in vivo efficacy studies.
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Data Presentation

Table 1: In Vivo Efficacy of SD-36 in MOLM-16 Xenograft

Model

Mean Tumor

Treatment Dosing Volume at Day  Tumor Growth
L Outcome
Group Schedule 21 (mm3) Inhibition (%)
SEM
] 50 mg/kg, i.p., Progressive
Vehicle Control 1250 + 150 -
3x/week Tumor Growth
25 mg/kg, i.p., Tumor Growth
SD-36 300 + 50 76 o
3x/week Inhibition
50 mg/kg, i.p., Complete Tumor
SD-36 IS 1P 50 + 20 96 P ,
3x/week Regression
] Complete and
100 mg/kg, i.p., )
SD-36 0 100 Sustained Tumor
3x/week

Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error

of the Mean.

Table 2: In Vivo Efficacy of SD-36 in SU-DHL-1 Xenograft

Model
Mean Tumor
Treatment Dosing Volume at Day  Tumor Growth
o Outcome
Group Schedule 28 (mm?) £ Inhibition (%)
SEM
) 50 mg/kg, i.p., Progressive
Vehicle Control 1500 + 200 -
3x/week Tumor Growth
50 mg/kg, i.p., Complete Tumor
SD-36 9K 1P 100 + 30 93 P ,
3x/week Regression

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1193560?utm_src=pdf-body
https://www.benchchem.com/product/b1193560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Note: Data are representative values compiled from published studies. SEM = Standard Error
of the Mean.

Table 3: In Vivo Efficacy of SD-36 in SUP-M2 Xenograft
Model

Mean Tumor
Treatment Dosing Volume at Day Tumor Growth

L Outcome
Group Schedule 21 (mm?3) £ Inhibition (%)
SEM
] 50 mg/kg, i.p., Progressive

Vehicle Control 1100 + 120 -

3x/week Tumor Growth

50 mg/kg, i.p., Complete Tumor
SD-36 g 1P 75+ 25 93 P _

3x/week Regression

Note: Data are representative values compiled from published studies. SEM = Standard Error
of the Mean.

Experimental Protocols
l. Cell Line and Culture

e Cell Lines:
o MOLM-16 (Human Acute Myeloid Leukemia)
o SU-DHL-1 (Human Anaplastic Large Cell Lymphoma)
o SUP-M2 (Human Anaplastic Large Cell Lymphoma)

e Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL
penicillin, and 100 pg/mL streptomycin.

e Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO-.

Il. Animal Model
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e Species: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice.
o Age/Weight: 6-8 weeks old, 20-25 g.
o Acclimatization: Acclimate mice for at least one week before the start of the experiment.

» Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle
and provide ad libitum access to food and water.

lll. Xenograft Implantation

o Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells twice
with sterile phosphate-buffered saline (PBS).

o Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is
>95%.

« Injection Suspension: Resuspend the cells in a 1:1 (v/v) mixture of sterile PBS and
Matrigel®.

e Injection:

o For MOLM-16, SU-DHL-1, and SUP-M2 models, subcutaneously inject 5 x 10° cells in a
total volume of 100 pL into the right flank of each mouse.

IV. SD-36 Formulation and Administration

o Formulation: Prepare a stock solution of SD-36 in 100% DMSO. For in vivo administration,
dilute the stock solution to the final desired concentration in a vehicle of 10% DMSO and
90% corn oil.[5]

o Administration Route: Intraperitoneal (i.p.) injection.

e Dosing Volume: Administer a volume of 100 uL per 20 g of mouse body weight.

V. Efficacy Study Design

e Tumor Growth Monitoring:
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o Begin monitoring tumor growth 3-4 days after cell implantation.
o Measure tumor dimensions (length and width) with a digital caliper every 2-3 days.

o Calculate tumor volume using the formula: Tumor Volume (mm3) = (length x width?) / 2.

e Randomization: When tumors reach an average volume of 100-150 mms3, randomize the
mice into treatment and control groups (n=5-8 mice per group).

e Treatment:

o Control Group: Administer the vehicle solution (10% DMSO, 90% corn oil) intraperitoneally
according to the same schedule as the treatment groups.

o Treatment Groups: Administer SD-36 at the desired concentrations (e.g., 25, 50, 100
mg/kg) intraperitoneally, three times a week.

e Endpoint:

o Continue treatment for the duration specified in the experimental design (e.g., 21-28
days).

o Monitor animal body weight and overall health status throughout the study.

o The primary endpoint is tumor growth inhibition. Euthanize mice if the tumor volume
exceeds 2000 mm? or if there are signs of significant toxicity (e.g., >20% body weight loss,
ulceration of the tumor).

VI. Data Analysis
e Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) =[1 - (Mean tumor

volume of treated group / Mean tumor volume of control group)] x 100.

 Statistical Analysis: Perform statistical analysis using an appropriate test, such as a two-
tailed Student's t-test or ANOVA, to compare tumor volumes between treated and control
groups. A p-value of <0.05 is typically considered statistically significant.

Visualizations
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Xenograft Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1193560?utm_src=pdf-custom-synthesis
https://www.lumen.luc.edu/lumen/meded/therapy/homepage/b2bdiscussionpaper4_2022.pdf
https://pubmed.ncbi.nlm.nih.gov/31715132/
https://pubmed.ncbi.nlm.nih.gov/31715132/
https://www.researchgate.net/publication/337172372_A_Potent_and_Selective_Small-Molecule_Degrader_of_STAT3_Achieves_Complete_Tumor_Regression_In_Vivo
https://aacrjournals.org/cancerdiscovery/article/10/1/11/2312/A-Small-Molecule-Drug-Targeting-STAT3-Causes-Tumor
https://www.medchemexpress.com/sd-36.html
https://www.benchchem.com/product/b1193560#in-vivo-efficacy-of-sd-36-in-xenograft-models
https://www.benchchem.com/product/b1193560#in-vivo-efficacy-of-sd-36-in-xenograft-models
https://www.benchchem.com/product/b1193560#in-vivo-efficacy-of-sd-36-in-xenograft-models
https://www.benchchem.com/product/b1193560#in-vivo-efficacy-of-sd-36-in-xenograft-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1193560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

